molecular formula C8H5BrCl2O B105186 2-Bromo-1-(3,4-dichlorophenyl)ethanone CAS No. 2632-10-2

2-Bromo-1-(3,4-dichlorophenyl)ethanone

Cat. No. B105186
CAS RN: 2632-10-2
M. Wt: 267.93 g/mol
InChI Key: PAKFHEFMTRCFAU-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dichlorophenyl)ethanone is a chemical compound that is part of a broader class of organic compounds known as haloalkylbenzophenones. These compounds are characterized by the presence of halogen atoms (such as bromine and chlorine) attached to an alkyl group that is further connected to a benzophenone structure. The specific arrangement and types of halogen substituents can significantly influence the chemical and physical properties of these compounds, as well as their potential applications in various fields, including organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of haloalkylbenzophenones, including compounds similar to 2-Bromo-1-(3,4-dichlorophenyl)ethanone, often involves multi-step procedures that may include bromination, chlorination, and acylation reactions. For instance, the synthesis of 2-Bromo-2′,4′-dichloroacetophenone was achieved in three steps starting from glacial acetic acid and m-dichlorobenzene, with a reported yield of 70% . Similarly, enantiomerically pure diarylethanes were synthesized through a 7-step procedure, starting from a related haloalkylbenzophenone and involving key steps such as resolution of diastereomeric acids . These methods are characterized by their scalability and the ability to produce compounds with high enantiomeric purities.

Molecular Structure Analysis

The molecular structure of haloalkylbenzophenones is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, the structure of synthesized compounds in the related studies was confirmed by 1H NMR, 13C NMR, and IR spectra analysis . Additionally, the absolute configurations of some enantiomerically pure compounds were determined by single-crystal X-ray diffractions .

Chemical Reactions Analysis

Haloalkylbenzophenones can undergo various chemical reactions, leading to the formation of different derivatives and products. For instance, 2-bromo-1-(3,4-dimethylphenyl)ethanone was converted to thiazole derivatives through reactions with different reagents . In another study, 2-(α-bromoalkyl)benzophenones were used to generate isobenzofurans, which then underwent cycloaddition reactions to form naphthalene derivatives . These reactions demonstrate the versatility of haloalkylbenzophenones as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of haloalkylbenzophenones, such as relative density, refractive index, boiling point, and melting point, are often measured to characterize these compounds. For example, the physical constants of 2-bromo-2′,4′-dichloroacetophenone were determined, providing essential data for the handling and application of the compound . These properties are crucial for the practical use of these chemicals in various industrial and research settings.

Scientific Research Applications

  • Nucleophilic Substitution Reactions : A study investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. Density Functional Theory (DFT) calculations were used to analyze these reactions, providing insights into the chemical properties and potential applications of these compounds (Erdogan & Erdoğan, 2019).

  • Selective α-monobromination : Research into the selective α-monobromination of various alkylaryl ketones, including 1-(2,4-dichlorophenyl)pentan-1-one, revealed efficient methods for regioselective electrophilic bromination, which can be applied in the synthesis of α-bromo-alkylaryl ketones (Ying, 2011).

  • Synthesis of Derivatives : A study focused on synthesizing 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone and explored its potential as a chemical protective group. This research provides a foundation for further applications in organic synthesis (Li Hong-xia, 2007).

  • Fungicidal Activity of Thiazole Derivatives : Thiazole derivatives were synthesized from 2-bromo-1-(3,4-dimethylphenyl)ethanone, demonstrating potential applications in fungicidal activity. This study highlights the versatility of 2-bromo-1-arylethanones in producing compounds with biological activity (Bashandy, Abdelall, & El-Morsy, 2008).

  • Enantioselective Synthesis : The enantioselective synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane from related compounds showcased the potential of these compounds in producing enantiomerically pure substances, important in pharmaceutical synthesis (Zhang et al., 2014).

  • Biotransformation and Chiral Intermediate Synthesis : Research demonstrated the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate, highlighting the potential of microbial biocatalysis in producing pharmaceutical intermediates (Miao, Liu, He, & Wang, 2019).

  • Chalcone Analogues Synthesis : A study illustrated the synthesis of α,β-unsaturated ketones as chalcone analogues using α-bromoketones, offering insights into novel synthetic routes for chalcone-like compounds (Curti, Gellis, & Vanelle, 2007).

  • Antimicrobial and Antiproliferative Compounds Synthesis : Novel quinolone and conazole analogues were synthesized for antimicrobial and antiproliferative evaluation, demonstrating the role of 2-bromo-1-(4-chlorophenyl) ethanone and related compounds in creating bioactive substances (Ceylan et al., 2021).

Safety And Hazards

The safety information for 2-Bromo-1-(3,4-dichlorophenyl)ethanone indicates that it is classified as a class 8 hazard . The hazard statements include H302, H314 . Precautionary measures include P280, P301+P330+P331, P280, P305+P351+P338, P310, P302+P352, P301+P312, P304+P340 .

properties

IUPAC Name

2-bromo-1-(3,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKFHEFMTRCFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288450
Record name 3,4-Dichlorophenacyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,4-dichlorophenyl)ethanone

CAS RN

2632-10-2
Record name 2632-10-2
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Record name 3,4-Dichlorophenacyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(3,4-dichlorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

Bromine in a quantity of 10.2 ml (0.2 mol) is added dropwise to a mixture of 37.8 g 3.4-dichloroacetophenone and approx. 1.0 g anhydrous AlCl3 in 600 ml dry diethylether while stirring and cooling in ice. After stirring for 0.5 hr at 0° C. and 1.5 hr at room temperature, 30 ml water are added slowly. The organic phase is separated, washed twice with water, dried and evaporated to dryness. A small amount of petroleum ether (40-60) is added to the residue and the mixture is stirred at approx. 0° C. The desired 3.4-dichlorophenacylbromide is obtained as a crystalline material in a yield of 39.8 g (74%); melting point 55°-58° C.; TLC (CH2Cl2)=0.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
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Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

43.9 g (0.275 mol) of bromine was added dropwise to a solution of 50.5 g (0.267 mol) of 3′,4′-dichloro acetophenone in 120 g of methanol at a reaction temperature of 50 to 55° C. After the addition was complete, the methanol was evaporated off the reaction solution under reduced pressure. The resultant concentrate was dissolved in 120 g of toluene and was then washed with water (150 ml×3 times). Thereafter, the toluene was evaporated off under reduced pressure, giving 68.0 g (0.254 mol) of crude brown oily 2-bromo-3′,4′-dichloroacetophenone.
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
YD Bodke, SA Biradar, R Kenchappa - J. Chem. Chem. Sci, 2016 - chemistry-journal.org
In the present investigation we have developed a simple and efficient route for the synthesis of 2-(3, 4-dichlorophenyl)-1, 8a-dihydroimidazo [1, 2-a] pyridine derivatives 3 (ao). The 2-(3, …
Number of citations: 3 chemistry-journal.org
SA Biradar, VK Bhovi, YD Bodke, R Bhavanishankar - molbank, 2009 - mdpi.com
A simple and novel route to the synthesis of imidazopyridines was developed. The present work involves the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (3) by …
Number of citations: 6 www.mdpi.com
P Zhan, XY Liu, ZY Li, ZJ Fang… - Chemistry & …, 2010 - Wiley Online Library
As part of our studies to discover new HIV‐1 reverse transcriptase inhibitors, a series of 3,4‐dichlorophenyl substituted 1,2,3‐thiadiazole thioacetanilide (TTA=[(1,2,3‐thiadiazole‐5‐yl)…
Number of citations: 29 onlinelibrary.wiley.com
P Zhan, X Liu, Z Fang, C Pannecouque… - Bioorganic & medicinal …, 2009 - Elsevier
The development of new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) offers the possibility of generating novel structures of increased potency. Based on the …
Number of citations: 67 www.sciencedirect.com
J Ren, W Dong, B Yu, Q Wu, D Zhu - Tetrahedron: Asymmetry, 2012 - Elsevier
Enantiomerically pure (S)-α-bromohydrins were prepared by the reduction of α-bromoacetophenone analogues catalyzed by an isolated carbonyl reductase from Candida magnolia …
Number of citations: 17 www.sciencedirect.com
M Erdogan, K Kiymaz, H Tahtaci… - Journal of Coordination …, 2021 - Taylor & Francis
Compounds containing both ketone and amide carbonyl groups were reduced with sodium borohydride (NaBH 4 ). In this way, secondary alcohols, which are very important …
Number of citations: 2 www.tandfonline.com
NA Al-Masoudi, YA Al-Soud - Nucleosides, Nucleotides and …, 2008 - Taylor & Francis
A new series of acyclic C-nucleosides 1′,2′-O-isopropylidene-D-ribo-tetritol-1-yl)[1,2,4] triazolo[3,4-b][1,3,4]thiadiazoles bearing arylsulfonamide (5–8) and arylcarboxamide (9–12) …
Number of citations: 42 www.tandfonline.com
DJ Gustin, Y Li, ML Brown, X Min, MJ Schmitt… - Bioorganic & medicinal …, 2013 - Elsevier
Sphingosine-1-phosphate (S1P) signaling plays a vital role in mitogenesis, cell migration and angiogenesis. Sphingosine kinases (SphKs) catalyze a key step in sphingomyelin …
Number of citations: 91 www.sciencedirect.com
KZ Łączkowski, K Sałat, K Misiura… - Journal of Enzyme …, 2016 - Taylor & Francis
Synthesis, characterization and investigation of in vivo anticonvulsant activities of 13 novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles are presented. Their …
Number of citations: 26 www.tandfonline.com
CS Rooney, DW Cochran, C Ziegler… - The Journal of …, 1984 - ACS Publications
5-Aryl-4-hydroxy-3(2H)-isothiazolone 1,1-dioxide derivatives. Synthesis and carbon-13 NMR characterization Page 1 2212 J. Org. Chem. 2212-2217 runs were carried out in duplicate, …
Number of citations: 6 pubs.acs.org

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